1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C18H24O4 It is a derivative of benzene, characterized by the presence of ethoxy and methylphenoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with ethylene glycol and ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are possible, where the ethoxy or methylphenoxy groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene is unique due to its specific combination of ethoxy and methylphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where similar compounds may not offer the same level of performance or versatility.
Properties
IUPAC Name |
1-ethoxy-3-[2-[2-(3-methylphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-3-21-18-8-5-9-19(15-18)23-13-11-20-10-12-22-17-7-4-6-16(2)14-17/h4-9,14-15H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAITABXVSRDFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOCCOC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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